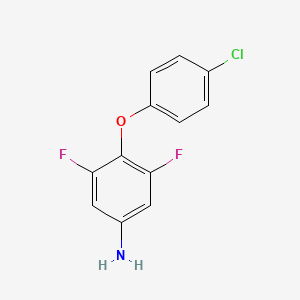
4-(4-Chlorophenoxy)-3,5-difluoroaniline
Übersicht
Beschreibung
The compound “4-(4-Chlorophenoxy)-3,5-difluoroaniline” is a type of organohalogen compound, specifically a type of aniline, which is an organic compound with the formula C6H5NH2 . Anilines are a class of chemicals commonly used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely consist of a benzene ring (the ‘aniline’ part) with a chlorine atom and a fluorine atom attached to it .Chemical Reactions Analysis
Anilines, in general, are known to undergo chemical reactions that include electrophilic substitution, oxidation, and reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would depend on its specific molecular structure. For instance, 4-Chlorophenoxyacetic acid has a molecular weight of 186.592 .Wissenschaftliche Forschungsanwendungen
1. Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride
- Application Summary: This compound was synthesized as part of ongoing scaffold-hopping work on an antiplasmodial 2-trichloromethylquinazoline scaffold. The aim was to explore the 1-trichloromethylphthalazine scaffold as a potential new antimalarial series .
- Methods of Application: The compound was synthesized starting from the readily accessible 1-chloro-4-methylphthalazine. An SNAr reaction was introduced to the 4-chlorophenoxy substituent at position 1, using the appropriate phenol and cesium carbonate as a base .
- Results/Outcomes: The target compound was not obtained; instead, a dichloro methylphosphonic dichloride side product was obtained. This compound was not cytotoxic, but it was also not active against P. falciparum, the parasite responsible for human malaria .
2. 4-(4-Chlorophenoxy)benzaldehyde
- Application Summary: This compound is a chemical reagent used in organic synthesis .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results/Outcomes: The outcomes or results of using this compound in specific reactions were not provided in the source .
3. 2’-Chloro-4’-(4-chlorophenoxy)acetophenone
- Application Summary: This compound is a chemical reagent used in organic synthesis .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results/Outcomes: The outcomes or results of using this compound in specific reactions were not provided in the source .
4. Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride
- Application Summary: This compound was synthesized as part of ongoing scaffold-hopping work on an antiplasmodial 2-trichloromethylquinazoline scaffold. The aim was to explore the 1-trichloromethylphthalazine scaffold as a potential new antimalarial series .
- Methods of Application: The compound was synthesized starting from the readily accessible 1-chloro-4-methylphthalazine. An SNAr reaction was introduced to the 4-chlorophenoxy substituent at position 1, using the appropriate phenol and cesium carbonate as a base .
- Results/Outcomes: The target compound was not obtained; instead, a dichloro methylphosphonic dichloride side product was obtained. This compound was not cytotoxic, but it was also not active against P. falciparum, the parasite responsible for human malaria .
5. 4-(4-Chlorophenoxy)phenol
- Application Summary: This compound is a chemical reagent used in organic synthesis .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results/Outcomes: The outcomes or results of using this compound in specific reactions were not provided in the source .
6. 4-(4-Chlorophenoxy)benzoic acid
- Application Summary: This compound is a chemical reagent used in organic synthesis .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results/Outcomes: The outcomes or results of using this compound in specific reactions were not provided in the source .
4. Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl}methylphosphonic dichloride
- Application Summary: This compound was synthesized as part of ongoing scaffold-hopping work on an antiplasmodial 2-trichloromethylquinazoline scaffold. The aim was to explore the 1-trichloromethylphthalazine scaffold as a potential new antimalarial series .
- Methods of Application: The compound was synthesized starting from the readily accessible 1-chloro-4-methylphthalazine. An SNAr reaction was introduced to the 4-chlorophenoxy substituent at position 1, using the appropriate phenol and cesium carbonate as a base .
- Results/Outcomes: The target compound was not obtained; instead, a dichloro methylphosphonic dichloride side product was obtained. This compound was not cytotoxic, but it was also not active against P. falciparum, the parasite responsible for human malaria .
5. 4-(4-Chlorophenoxy)phenol
- Application Summary: This compound is a chemical reagent used in organic synthesis .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results/Outcomes: The outcomes or results of using this compound in specific reactions were not provided in the source .
6. 4-(4-Chlorophenoxy)benzoic acid
- Application Summary: This compound is a chemical reagent used in organic synthesis .
- Methods of Application: Specific methods of application or experimental procedures were not provided in the source .
- Results/Outcomes: The outcomes or results of using this compound in specific reactions were not provided in the source .
Zukünftige Richtungen
The future directions for research on “4-(4-Chlorophenoxy)-3,5-difluoroaniline” would likely depend on its potential applications. For instance, pyrazole derivatives, which are structurally similar, have been investigated for their potential use in various fields, including biological, physical-chemical, material science, and industrial fields .
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO/c13-7-1-3-9(4-2-7)17-12-10(14)5-8(16)6-11(12)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVINDEPPMFUWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681024 | |
| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
CAS RN |
549547-33-3 | |
| Record name | 4-(4-Chlorophenoxy)-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)
![(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid](/img/structure/B1393198.png)
![5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione](/img/structure/B1393202.png)
![6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B1393204.png)
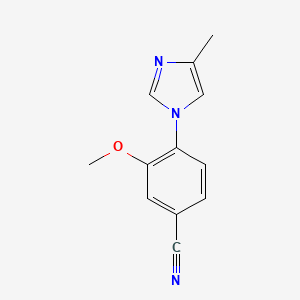
![5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1393207.png)
![N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393208.png)
![N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393209.png)
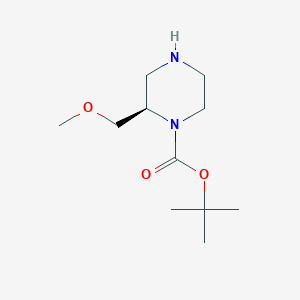

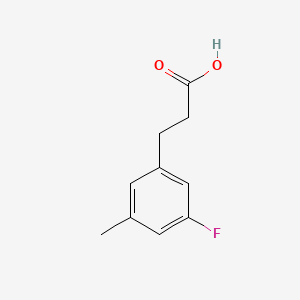
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393218.png)
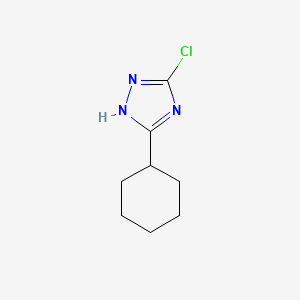
![{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1393220.png)